molecular formula C20H25N5O3 B7910447 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide

Cat. No.: B7910447
M. Wt: 383.4 g/mol
InChI Key: IZGIHEREAHLNJC-UHFFFAOYSA-N
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Description

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a piperazine ring. These functional groups contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-methyl-3-nitroaniline to introduce the nitro group.

    Amidation: The reaction of the nitrated intermediate with 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline to form the desired benzamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate, Raney nickel.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Formation of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known anticancer agent with a similar benzamide structure but different substituents.

    Dasatinib: Another kinase inhibitor with structural similarities but distinct functional groups.

Uniqueness

4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and affect various signaling pathways makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

4-amino-N-[4-[2-(4-methylpiperazin-1-yl)ethyl]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-23-10-12-24(13-11-23)9-8-15-2-5-17(6-3-15)22-20(26)16-4-7-18(21)19(14-16)25(27)28/h2-7,14H,8-13,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGIHEREAHLNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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